molecular formula C9H10F3NO B2421439 FC(C1=CC=C(C=N1)C(C)C[O])(F)F CAS No. 2248319-46-0

FC(C1=CC=C(C=N1)C(C)C[O])(F)F

Cat. No. B2421439
CAS RN: 2248319-46-0
M. Wt: 205.18
InChI Key: SENYAVBPLKIBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FC(C1=CC=C(C=N1)C(C)C[O])(F)F is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of fluoroalkenes and is known for its unique chemical properties.

Mechanism Of Action

The mechanism of action of FC(C1=CC=C(C=N1)C(C)C[O])(F)F involves the reaction of the compound with ROS, which results in the formation of a highly fluorescent product. The fluorescence intensity is directly proportional to the concentration of ROS, making it an excellent tool for ROS detection.
Biochemical and Physiological Effects:
FC(C1=CC=C(C=N1)C(C)C[O])(F)F has been shown to have minimal toxicity in living cells and tissues, making it a safe and reliable tool for ROS detection. The compound has also been shown to have no significant effect on cellular metabolism, making it an ideal tool for studying oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of FC(C1=CC=C(C=N1)C(C)C[O])(F)F is its high selectivity and sensitivity for ROS detection. The compound can also be easily synthesized in large quantities, making it readily available for scientific research. However, one of the limitations of FC(C1=CC=C(C=N1)C(C)C[O])(F)F is its limited stability under certain conditions, which can affect its fluorescence intensity.

Future Directions

There are several future directions for research on FC(C1=CC=C(C=N1)C(C)C[O])(F)F. One area of research is the development of more stable and sensitive probes for ROS detection. Another area of research is the application of FC(C1=CC=C(C=N1)C(C)C[O])(F)F in the study of other oxidative stress-related diseases, such as diabetes, Alzheimer's disease, and Parkinson's disease. Additionally, the use of FC(C1=CC=C(C=N1)C(C)C[O])(F)F in the development of new drugs for the treatment of oxidative stress-related diseases is another exciting area of research.

Synthesis Methods

The synthesis of FC(C1=CC=C(C=N1)C(C)C[O])(F)F involves the reaction of 4-ethynylanisole with trifluoromethyl iodide in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a high yield.

Scientific Research Applications

FC(C1=CC=C(C=N1)C(C)C[O])(F)F has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a crucial role in various biological processes. However, their excessive production can lead to oxidative stress, which is associated with various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. FC(C1=CC=C(C=N1)C(C)C[O])(F)F has been shown to selectively detect ROS in living cells and tissues, making it a valuable tool for studying oxidative stress-related diseases.

properties

IUPAC Name

2-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(5-14)7-2-3-8(13-4-7)9(10,11)12/h2-4,6,14H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENYAVBPLKIBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FC(C1=CC=C(C=N1)C(C)C[O])(F)F

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